2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
The primary target of 2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid is amines . The compound is a derivative of valine , an essential amino acid . It is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound acts as a tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection is crucial during the synthesis of complex molecules, as it prevents unwanted reactions from occurring at the amine group .
Biochemical Pathways
The compound plays a significant role in the synthesis of complex organic molecules . It is involved in the protection and deprotection of amines, which are key steps in many biochemical pathways. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic molecules without unwanted side reactions at the amine group .
Action Environment
The action of this compound is influenced by various environmental factors. The addition and removal of the BOC group are sensitive to pH and temperature . For instance, the BOC group can be added under aqueous conditions and removed with strong acids . The reactions also require specific temperatures for optimal efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
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Protection of Amino Group
Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium hydroxide or DMAP)
Solvents: THF, acetonitrile
Conditions: Ambient temperature or mild heating
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Formation of the Final Compound
- The protected amino group is then reacted with 3,3-dimethylbutanoic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group if the Boc protecting group is removed.
Reduction: Reduction reactions are less common but can be performed on the carboxylic acid group to form alcohol derivatives.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in THF.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol for Boc removal.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Free amine after Boc removal.
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid is widely used in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Similar in structure but vary in the side chain attached to the amino group.
N-Fmoc-amino acids: Use a different protecting group (fluorenylmethyloxycarbonyl) but serve a similar purpose in peptide synthesis.
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure, which combines the stability of the Boc protecting group with the steric hindrance provided by the 3,3-dimethylbutanoic acid moiety. This combination makes it particularly useful in the synthesis of sterically demanding peptides and other complex molecules.
Properties
CAS No. |
1338493-80-3 |
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Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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